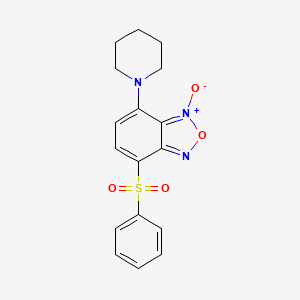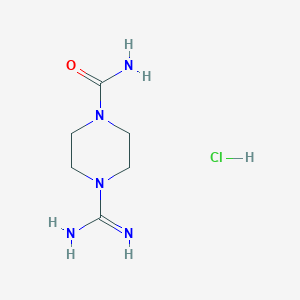![molecular formula C10H20N2 B13934459 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is a chemical compound with the molecular formula C10H20N2. It is part of the diazaspiro family, which is known for its unique spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the use of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride as an intermediate . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with sigma receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- involves its interaction with sigma receptors, particularly sigma-1 receptors. Sigma-1 receptors are chaperone proteins located at the mitochondria-associated membrane of the endoplasmic reticulum. Upon activation, these receptors dissociate from binding immunoglobulin protein and interact with various ion channels and G-protein-coupled receptors. This interaction can lead to neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazabicyclo[4.3.0]nonane: Another compound with a similar structure but different biological activities.
2,7-Diazaspiro[4.4]nonane: A related compound with variations in the spirocyclic structure.
Uniqueness
2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)- is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with sigma receptors makes it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-propan-2-yl-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C10H20N2/c1-9(2)12-7-10(8-12)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3 |
Clé InChI |
IBZQHYMXAQZHSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC2(C1)CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane](/img/structure/B13934376.png)








![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)
